Pentamethylcyclopentasiloxane (CAS 6166-86-5), commonly referred to as D5H, is a cyclic siloxane featuring alternating silicon and oxygen atoms in a five-membered ring, with each silicon atom bearing one methyl and one reactive hydride group. In industrial and advanced research procurement, D5H is evaluated as a high-performance precursor for focused ion beam induced deposition (FIBID) and as a multifunctional cross-linking agent in polymer synthesis. Its low glass-transition temperature (Tg ≈ −152 °C) and volatile liquid state make it highly processable for vapor-phase deposition. The presence of exactly five reactive Si-H bonds per molecule distinguishes it from lower-order cyclosiloxanes and linear siloxanes, providing a specific stoichiometric ratio that dictates cross-link density in the synthesis of specialized polysiloxane networks, smart amphiphilic co-networks, and self-reinforced epoxy nanocomposites [1].
Substituting pentamethylcyclopentasiloxane with closely related cyclic or linear analogs—such as tetramethylcyclotetrasiloxane (TMCTS/D4H) or tetramethyldisiloxane (TMDS)—results in quantifiable performance deficits in both microelectronic deposition and polymer formulation. In focused ion beam induced deposition (FIBID), the specific ring size and methyl-to-hydride ratio of D5H directly control carbon incorporation and deposition yield; substituting with TMCTS leads to a two-order-of-magnitude drop in resistivity and a proportionally lower breakdown voltage in the resulting insulator films[1]. In synthetic applications, the exact functionality of five Si-H groups is required to achieve highly cross-linked 3D network architectures; substituting D5H with the bifunctional TMDS yields linear, lower-molecular-weight polymers (1–20 kDa) rather than the robust, solvent-resistant gels required for advanced structural materials[2].
In the fabrication of nanoscale insulators via focused ion beam induced deposition (FIBID), the choice of precursor gas fundamentally determines the electrical isolation quality of the deposited layer. A direct comparative study evaluated pentamethylcyclopentasiloxane against the industry-standard tetramethylcyclotetrasiloxane (TMCTS). The use of pentamethylcyclopentasiloxane yielded insulator films with a resistivity of approximately 8 × 10^11 Ω·cm, representing a two-order-of-magnitude improvement over the ~6 × 10^9 Ω·cm resistivity achieved with TMCTS under identical deposition conditions [1].
| Evidence Dimension | Electrical resistivity of FIBID-deposited insulator film |
| Target Compound Data | ~8 × 10^11 Ω·cm |
| Comparator Or Baseline | Tetramethylcyclotetrasiloxane (TMCTS) (~6 × 10^9 Ω·cm) |
| Quantified Difference | 2 orders of magnitude higher resistivity |
| Conditions | Focused ion beam induced deposition (FIBID) with metal-insulator-metal structure testing |
For semiconductor device modification, higher resistivity prevents fatal leakage currents in high-density interconnects, making this precursor essential for reliable nanoscale probing.
Beyond bulk resistivity, the dielectric breakdown field is a critical metric for the viability of FIB-deposited insulators in active microelectronic circuits. Testing of metal-insulator-metal structures demonstrated that insulators deposited using pentamethylcyclopentasiloxane achieved a breakdown field of 650 V/mm. In contrast, films deposited using the standard TMCTS precursor failed at 440 V/mm. This structural difference is attributed to the optimized deposition yield and stoichiometry afforded by the D5H ring structure [1].
| Evidence Dimension | Dielectric breakdown field |
| Target Compound Data | 650 V/mm |
| Comparator Or Baseline | Tetramethylcyclotetrasiloxane (TMCTS) (440 V/mm) |
| Quantified Difference | 210 V/mm higher breakdown field (~1.47x improvement) |
| Conditions | FIBID deposited insulator layers in metal-insulator-metal test structures |
A higher breakdown field allows for the deposition of thinner insulating layers without risking electrical shorting, enabling denser and more precise circuit edits.
In the synthesis of self-reinforced epoxy resin nanocomposites via oxysilylation, the functionality of the siloxane cross-linker dictates the final thermomechanical properties of the resin. When reacted with diepoxides, the bifunctional baseline tetramethyldisiloxane (TMDS) produces mostly linear polymers with molecular weights limited to 1–20 kDa. Conversely, pentamethylcyclopentasiloxane (D5H), possessing five reactive Si-H sites, drives rapid gelation and the formation of highly cross-linked, three-dimensional architectures that are stable in boiling water for over 5 hours and capable of controlled solvent uptake [1].
| Evidence Dimension | Polymer architecture and molecular weight |
| Target Compound Data | Highly cross-linked 3D gel networks |
| Comparator Or Baseline | Tetramethyldisiloxane (TMDS) (Linear polymers, 1–20 kDa) |
| Quantified Difference | Transition from low-MW linear chains to infinite 3D cross-linked networks |
| Conditions | Oxysilylation of diepoxides catalyzed by B(C6F5)3 at ambient temperature |
Procurement of D5H over linear siloxanes is mandatory when formulating advanced, structurally robust epoxy nanocomposites that require high hydrolytic stability.
Pentamethylcyclopentasiloxane exhibits specific reactivity under platinum-catalyzed oxidative polymerization in the presence of water. Unlike standard linear siloxanes that require complex end-group functionalization to cure, D5H rapidly polycondenses (via SiH + H2O → SiOH + H2 → Si-O-Si) at 100 °C to form poly(pentamethylcyclopentasiloxane) (PD5). This results in a stiff, brittle solid that is completely insoluble in common hydrocarbon solvents, achieving high conversion rates within 2 to 3 hours [1].
| Evidence Dimension | Polymerization pathway and product solubility |
| Target Compound Data | Rapid formation of insoluble, highly cross-linked PD5 solid |
| Comparator Or Baseline | Standard linear siloxanes (Require functional end-groups; form soluble or elastomeric networks) |
| Quantified Difference | Complete insolubility in hydrocarbon solvents and rigid solid formation |
| Conditions | Pt (Karstedt) catalyst, 100 °C, in bulk or solution with water |
This allows manufacturers to cast highly resistant, rigid silicone parts directly from a low-viscosity liquid monomer without relying on multi-component elastomeric curing systems.
Driven by its superior resistivity (8 × 10^11 Ω·cm) and breakdown field (650 V/mm) compared to TMCTS, pentamethylcyclopentasiloxane is the optimal precursor gas for Focused Ion Beam Induced Deposition (FIBID) and Helium-FIBID. It is used to deposit highly reliable, nanoscale isolation layers during failure analysis, device modification, and the nanofabrication of high-aspect-ratio structures[1].
Utilizing its five reactive Si-H bonds, D5H serves as a high-density cross-linking agent in the oxysilylation of diepoxides. It is specifically selected over linear disiloxanes to force the rapid formation of three-dimensional, hydrolytically stable gel networks rather than low-molecular-weight linear chains, making it ideal for advanced structural adhesives and coatings [2].
D5H is utilized as a direct monomer for platinum-catalyzed oxidative polymerization. Because it readily oxidizes and condenses to form a highly cross-linked, solvent-insoluble solid, it is procured for the casting of rigid, high-temperature-resistant silicone resins, bypassing the limitations of traditional elastomeric polydimethylsiloxane (PDMS) formulations [3].
Driven by the precise 5-site cross-linking capability demonstrated in epoxide oxysilylation, D5H is also utilized to cross-link hydrophobic (e.g., PDMS) and hydrophilic (e.g., PEG) polymer segments into bicontinuous amphiphilic networks. The specific functionality of the cyclopentasiloxane ring ensures a stable co-continuous microstructure that exhibits dynamic contact angle hysteresis for responsive biomedical coatings [4].
Flammable